molecular formula C15H13BrN2O B5787568 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B5787568
M. Wt: 317.18 g/mol
InChI Key: IFIVUDMCETUJCS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-bromo-4-methoxyphenyl group at position 2 and a methyl group at position 6. This compound has been structurally characterized via X-ray crystallography, confirming its planar aromatic system and the spatial arrangement of substituents . The bromine atom at the phenyl ring’s 3-position introduces steric bulk and electron-withdrawing effects, while the 4-methoxy group contributes electron-donating properties.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVUDMCETUJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) at the 4-position undergoes oxidative demethylation under acidic conditions. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid .

  • Product : Conversion to a hydroxyl group (-OH), yielding 2-(3-bromo-4-hydroxyphenyl)-8-methylimidazo[1,2-a]pyridine.

  • Mechanism : Electrophilic aromatic substitution followed by oxidation of the methyl ether to a carbonyl intermediate .

ConditionReagentsYield (%)Reference
Acidic oxidation (H₂SO₄)KMnO₄71–78
Chromium-based oxidationCrO₃65–70

Nucleophilic Substitution

The bromine atom at the 3-position participates in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :

    • Reagents : Pd(PPh₃)₄ catalyst, arylboronic acids, K₂CO₃ in THF/H₂O .

    • Product : Substituted derivatives with aryl groups (e.g., 2-(3-aryl-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine).

    • Yield : 82–89% under optimized conditions .

  • Buchwald–Hartwig Amination :

    • Reagents : Pd₂(dba)₃, Xantphos ligand, amines .

    • Product : 3-amino-substituted analogs with therapeutic potential .

Reduction Reactions

Catalytic hydrogenation targets the bromine atom:

  • Reagents : H₂ gas, Pd/C catalyst in ethanol .

  • Product : Dehalogenated compound 2-(3-H-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.

  • Yield : >90% under 50 psi H₂ pressure.

C–H Functionalization

The imidazo[1,2-a]pyridine core undergoes regioselective C–H activation:

  • Direct Arylation :

    • Reagents : Pd(OAc)₂, PivOH, aryl halides in DMA .

    • Site Selectivity : C5 position of the pyridine ring .

    • Application : Synthesis of polycyclic derivatives for material science .

Mechanistic Insights

  • BCl₃-Mediated Reactions : Facilitates C–O bond formation via intermediate coordination with boron, enabling nucleophilic attack by alcohols .

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50% compared to conventional heating (e.g., 2.5 hours vs. 5 hours) .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving enzyme inhibition.
  • Antimicrobial Properties : The compound is also being investigated for its potential antimicrobial effects. Preliminary studies suggest it may possess activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

2. Biological Research

  • Enzyme Interaction Studies : The interaction of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine with specific enzymes has been documented. It may act as an inhibitor for enzymes involved in metabolic pathways related to cancer progression, thus providing insights into new therapeutic strategies.
  • Pharmacological Investigations : Ongoing pharmacological studies aim to elucidate the compound's mechanism of action and its effects on biological systems at the molecular level. This includes assessing its binding affinity to various receptors and enzymes critical for disease processes.

3. Material Science

  • Development of New Materials : The unique chemical structure allows for the exploration of this compound in developing new materials with specific electronic or photonic properties. Its potential use in organic electronics is being explored due to its ability to form stable films and conduct electricity under certain conditions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. The study highlighted the potential of this compound as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at micromolar concentrations, suggesting a promising avenue for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physical properties, and synthesis.

Structural and Substituent Variations

2-(4-Methoxyphenyl)-8-Methylimidazo[1,2-a]pyridine (2m)
  • Substituents : Lacks the bromine atom at the phenyl ring’s 3-position.
  • Physicochemical Properties :
    • Melting Point: 391–393 K (higher than the target compound’s reported range, suggesting stronger crystal packing in the absence of bromine) .
    • Spectroscopic Data: ¹H NMR (CDCl₃) shows distinct aromatic proton signals at δ 7.003–6.973 ppm for the methoxy-substituted phenyl ring, differing from the deshielded protons near bromine in the target compound .
  • Synthesis : Prepared via solvent-free microwave-assisted methods, indicating easier accessibility compared to brominated analogs .
2-(3,4-Dimethoxyphenyl)-8-Methylimidazo[1,2-a]pyridine
  • Substituents : Features two methoxy groups (3- and 4-positions) on the phenyl ring.
  • Physicochemical Properties :
    • Molecular Weight: 268.316 g/mol (vs. ~351.2 g/mol for the target compound, reflecting bromine’s mass contribution).
    • Solubility: Increased hydrophilicity due to additional methoxy group, contrasting with the brominated compound’s lower aqueous solubility .
6-Bromo-2-(4-Chlorophenyl)-8-Methylimidazo[1,2-a]pyridine
  • Substituents : Bromine at position 6 of the imidazo[1,2-a]pyridine core and a 4-chlorophenyl group at position 2.
  • Physicochemical Properties :
    • Molecular Weight: 321.60 g/mol.
    • Reactivity: The bromine on the core may participate in cross-coupling reactions more readily than bromine on the phenyl ring in the target compound .

Physicochemical Properties and Spectral Data

Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Key Spectral Features (¹H NMR, δ ppm)
Target Compound 3-Br, 4-OCH₃ on phenyl; 8-CH₃ ~351.2 Not reported Aromatic protons near Br: ~7.9–8.0 ppm
2m 4-OCH₃ on phenyl; 8-CH₃ 254.3 391–393 Phenyl protons: 7.003–6.973 ppm
3,4-Dimethoxy analog 3-OCH₃, 4-OCH₃ on phenyl; 8-CH₃ 268.3 Not reported Dimethoxy protons: ~3.8–3.9 ppm
6-Bromo-2-(4-Cl-phenyl) analog 6-Br on core; 4-Cl on phenyl; 8-CH₃ 321.6 Not reported Core bromine influences coupling reactivity

Biological Activity

2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structural characteristics include a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring, along with a methyl group at the 8-position of the imidazo core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H13BrN2O
Molecular Weight317.18 g/mol
CAS Number372974-86-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors involved in critical cellular processes, such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting enzymes related to cancer cell growth, leading to reduced proliferation rates in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially acting against a range of bacterial strains.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including A-431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) cells. The IC50 values were reported to be less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer activity .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • A study assessed its effectiveness against multi-drug resistant bacteria and found that it exhibited significant bacteriostatic activity. The minimum inhibitory concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains .

Case Studies

  • Anticancer Efficacy : A comprehensive study involving the treatment of A-431 cells with varying concentrations of the compound revealed that it could induce apoptosis effectively. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound's presence significantly reduced bacterial viability compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-bromopyridine-2-amine derivatives with ketones or aldehydes under acidic conditions. For example, zinc dust and ammonium chloride in ethanol are often used for reductive cyclization . Key intermediates (e.g., 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline) are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, FT-IR, and LC-MS to confirm regiochemistry and purity .

Q. How are structural ambiguities resolved in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : X-ray crystallography and 2D NMR (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) are critical for resolving regiochemical ambiguities. For example, 1H^1 \text{H}-NMR coupling patterns distinguish between substituents at positions 6, 7, or 8 on the imidazo[1,2-a]pyridine core .

Q. What spectroscopic techniques are essential for purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while 13C^{13} \text{C}-NMR confirms substitution patterns. FT-IR identifies functional groups (e.g., C-Br stretches at ~550 cm1^{-1}) .

Advanced Research Questions

Q. How can substituent electronic effects influence the reactivity of imidazo[1,2-a]pyridine derivatives in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -NO2_2) at the 3-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) predict charge distribution, guiding the selection of catalysts (e.g., Pd(PPh3_3)4_4) and reaction conditions .

Q. What strategies mitigate low yields in multi-component syntheses of imidazo[1,2-a]pyridines?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 0.5 h at 120°C) and improves yields (up to 85%) by enhancing reaction homogeneity. Sc(OTf)3_3 catalysis promotes imine formation in GBB-3CR reactions .

Q. How does polymorphism affect the photophysical properties of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Crystalline polymorphs exhibit color-tunable luminescence due to variations in excited-state intramolecular proton transfer (ESIPT). Single-crystal X-ray diffraction and TD-DFT simulations correlate packing arrangements (e.g., π-π stacking) with emission wavelengths (yellow to red) .

Q. What in vitro assays evaluate the biological activity of imidazo[1,2-a]pyridine-based autotaxin inhibitors?

  • Methodological Answer : Fluorescent-based enzymatic assays (e.g., FS-3 substrate) measure autotaxin inhibition (IC50_{50}). Pharmacokinetic studies in rodent models assess bioavailability, while 11C^{11} \text{C}-labeling enables PET imaging for target engagement validation .

Q. How are data contradictions in synthetic yields resolved across studies?

  • Methodological Answer : Systematic screening of solvents (e.g., acetonitrile vs. methanol) and stoichiometric ratios identifies optimal conditions. For example, polar aprotic solvents improve yields in bromination steps (e.g., from 70% to 85%) .

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